molecular formula C30H44N2O9 B12713874 3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 146817-69-8

3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B12713874
CAS No.: 146817-69-8
M. Wt: 576.7 g/mol
InChI Key: BSBPMRMHVQNFPY-UHFFFAOYSA-N
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Description

Propanol, ((1-methyl-1,2-ethanediyl)bis(oxy))bis-, polymer with 1,1’-methylenebis(4-isocyanatobenzene) and oxybis(propanol) is a complex polymeric compound. It is primarily used in the production of polyurethane materials, which are known for their versatility and wide range of applications, including foams, elastomers, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves a polyaddition reaction between [1-methyl-1,2-ethanediyl)bis(oxy)]bis(propanol) and 1,1’-methylenebis(4-isocyanatobenzene) in the presence of oxybis(propanol). The reaction typically occurs under controlled conditions, including specific temperature, time, and reactant concentrations .

Industrial Production Methods

Industrial production of this polymer involves large-scale reactors where the reactants are mixed in precise molar ratios. The reaction is carried out under controlled temperature and pressure to ensure complete polymerization. The resulting polymer is then processed into various forms, such as foams or coatings, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. It can also participate in cross-linking reactions, which enhance its mechanical properties.

Common Reagents and Conditions

    Addition Reactions: Typically involve alcohols or amines as reagents.

    Cross-linking Reactions: Often use polyols or other multi-functional compounds.

Major Products

The major products of these reactions are cross-linked polyurethane networks, which exhibit enhanced mechanical strength and durability .

Scientific Research Applications

This polymer has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of advanced materials with specific mechanical properties.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems and tissue engineering.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The polymer exerts its effects through the formation of strong covalent bonds between its constituent molecules. The isocyanate groups react with hydroxyl groups to form urethane linkages, resulting in a highly cross-linked network. This network structure is responsible for the polymer’s mechanical strength and chemical resistance .

Comparison with Similar Compounds

Similar Compounds

    Polyurethane: Similar in structure but may vary in the type of diisocyanate and polyol used.

    Polyurea: Formed by the reaction of isocyanates with amines instead of alcohols.

    Epoxy Resins: Though different in chemistry, they also form cross-linked networks with high mechanical strength.

Uniqueness

This polymer is unique due to its specific combination of reactants, which results in a material with tailored properties for specific applications. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring high mechanical strength and chemical resistance .

Properties

CAS No.

146817-69-8

Molecular Formula

C30H44N2O9

Molecular Weight

576.7 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C9H20O4.C6H14O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-9(13-7-3-5-11)8-12-6-2-4-10;7-3-1-5-9-6-2-4-8/h1-8H,9H2;9-11H,2-8H2,1H3;7-8H,1-6H2

InChI Key

BSBPMRMHVQNFPY-UHFFFAOYSA-N

Canonical SMILES

CC(COCCCO)OCCCO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CO)COCCCO

Related CAS

146817-69-8

Origin of Product

United States

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